molecular formula C15H13F2NOS B5889416 N-(2,6-difluorophenyl)-3-(phenylthio)propanamide

N-(2,6-difluorophenyl)-3-(phenylthio)propanamide

Cat. No. B5889416
M. Wt: 293.3 g/mol
InChI Key: DECLAIUMANVNIW-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-3-(phenylthio)propanamide, also known as DFTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFTP belongs to the class of amides and has a molecular formula of C15H12F2NOS. In

Scientific Research Applications

N-(2,6-difluorophenyl)-3-(phenylthio)propanamide has been found to have potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(2,6-difluorophenyl)-3-(phenylthio)propanamide has been studied for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-(2,6-difluorophenyl)-3-(phenylthio)propanamide has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In material science, N-(2,6-difluorophenyl)-3-(phenylthio)propanamide has been studied for its potential as a building block for the synthesis of new materials. It has been found to exhibit interesting optical properties such as fluorescence and phosphorescence. N-(2,6-difluorophenyl)-3-(phenylthio)propanamide has also been studied for its potential as a ligand in coordination chemistry.
In organic synthesis, N-(2,6-difluorophenyl)-3-(phenylthio)propanamide has been studied for its potential as a reagent in various reactions such as Suzuki-Miyaura coupling and Sonogashira coupling.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-3-(phenylthio)propanamide is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and signaling pathways. N-(2,6-difluorophenyl)-3-(phenylthio)propanamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(2,6-difluorophenyl)-3-(phenylthio)propanamide has also been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
N-(2,6-difluorophenyl)-3-(phenylthio)propanamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2,6-difluorophenyl)-3-(phenylthio)propanamide induces cell cycle arrest and apoptosis in cancer cells. N-(2,6-difluorophenyl)-3-(phenylthio)propanamide has also been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N-(2,6-difluorophenyl)-3-(phenylthio)propanamide exhibits antitumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorophenyl)-3-(phenylthio)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify. N-(2,6-difluorophenyl)-3-(phenylthio)propanamide is also stable under normal laboratory conditions. However, N-(2,6-difluorophenyl)-3-(phenylthio)propanamide has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous systems. N-(2,6-difluorophenyl)-3-(phenylthio)propanamide is also relatively expensive compared to other reagents.

Future Directions

There are several future directions for the study of N-(2,6-difluorophenyl)-3-(phenylthio)propanamide. In medicinal chemistry, further studies are needed to optimize the anticancer and anti-inflammatory activity of N-(2,6-difluorophenyl)-3-(phenylthio)propanamide. In material science, further studies are needed to explore the optical and electronic properties of N-(2,6-difluorophenyl)-3-(phenylthio)propanamide-based materials. In organic synthesis, further studies are needed to explore the potential of N-(2,6-difluorophenyl)-3-(phenylthio)propanamide as a reagent in various reactions.

Synthesis Methods

The synthesis of N-(2,6-difluorophenyl)-3-(phenylthio)propanamide involves the reaction of 2,6-difluoroaniline and thiophenol with 3-bromopropionamide. The reaction takes place in the presence of a catalyst and a solvent. The resulting product is then purified using various techniques such as recrystallization and column chromatography.

properties

IUPAC Name

N-(2,6-difluorophenyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NOS/c16-12-7-4-8-13(17)15(12)18-14(19)9-10-20-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECLAIUMANVNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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